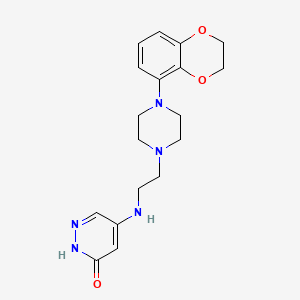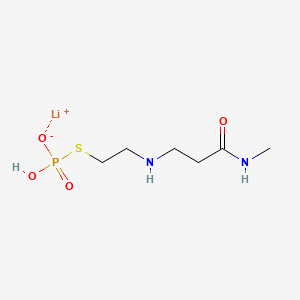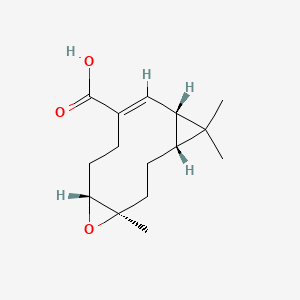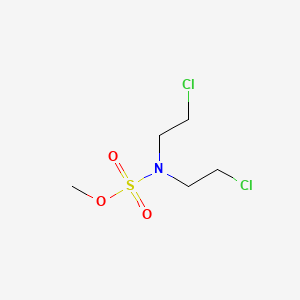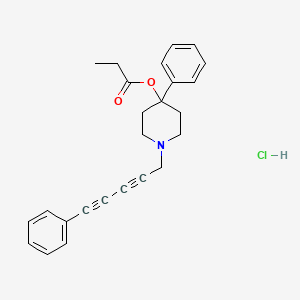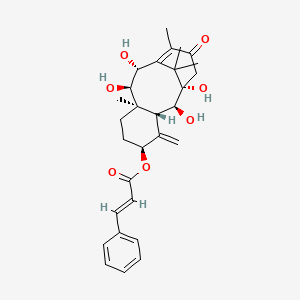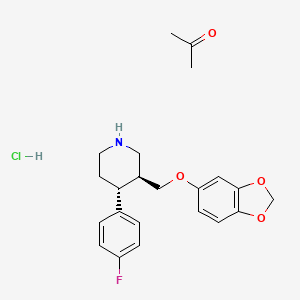
Paroxetine hydrochloride acetone solvate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paroxetine hydrochloride acetone solvate is a crystalline form of paroxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. This compound is particularly significant in the pharmaceutical industry due to its enhanced stability and solubility properties, which improve the bioavailability of paroxetine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of paroxetine hydrochloride acetone solvate involves treating a solution of paroxetine base or a salt of paroxetine with an organic acid, with acetone and a solution of hydrogen chloride in a carrier solvent. The resulting this compound is then isolated as a crystalline solid .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent ratios, and purification steps to ensure the consistent quality and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Paroxetine hydrochloride acetone solvate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the paroxetine molecule.
Reduction: Used to reduce specific functional groups, often in the presence of catalysts.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Often uses hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Utilizes reagents such as halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of paroxetine, which can have different pharmacological properties and applications .
Aplicaciones Científicas De Investigación
Paroxetine hydrochloride acetone solvate has numerous applications in scientific research:
Chemistry: Used as a model compound for studying crystal structures and solvate formation.
Biology: Investigated for its effects on serotonin reuptake and its potential use in treating various neurological disorders.
Medicine: Widely used in the development of antidepressant medications and studied for its pharmacokinetics and pharmacodynamics.
Industry: Employed in the formulation of controlled-release tablets to enhance drug delivery and efficacy
Mecanismo De Acción
Paroxetine hydrochloride acetone solvate exerts its effects by inhibiting the reuptake of serotonin in the brain. This inhibition increases the levels of serotonin in the synaptic cleft, which helps alleviate symptoms of depression and anxiety. The compound specifically targets the serotonin transporter (SERT) and binds to it, preventing the reabsorption of serotonin into the presynaptic neuron .
Comparación Con Compuestos Similares
Similar Compounds
- Paroxetine hydrochloride hemihydrate
- Paroxetine hydrochloride anhydrate
- Paroxetine hydrochloride propan-2-ol solvate
Uniqueness
Paroxetine hydrochloride acetone solvate is unique due to its specific solvate form, which provides enhanced stability and solubility compared to other forms. This makes it particularly useful in pharmaceutical formulations where consistent bioavailability is crucial .
Propiedades
Número CAS |
181237-74-1 |
|---|---|
Fórmula molecular |
C22H27ClFNO4 |
Peso molecular |
423.9 g/mol |
Nombre IUPAC |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;propan-2-one;hydrochloride |
InChI |
InChI=1S/C19H20FNO3.C3H6O.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;1-3(2)4;/h1-6,9,14,17,21H,7-8,10-12H2;1-2H3;1H/t14-,17-;;/m0../s1 |
Clave InChI |
DPMHFUVLMMVQCA-YHOFXEKLSA-N |
SMILES isomérico |
CC(=O)C.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
SMILES canónico |
CC(=O)C.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


